1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

Catalog No.
S3323431
CAS No.
27337-63-9
M.F
C14H12N2O2
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

CAS Number

27337-63-9

Product Name

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-

IUPAC Name

2,9-dimethyl-1,10-dihydro-1,10-phenanthroline-4,7-dione

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c1-7-5-11(17)9-3-4-10-12(18)6-8(2)16-14(10)13(9)15-7/h3-6H,1-2H3,(H,15,17)(H,16,18)

InChI Key

IPOUIVFZUKIUAL-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(N1)C3=C(C=C2)C(=O)C=C(N3)C

Canonical SMILES

CC1=CC(=O)C2=C(N1)C3=C(C=C2)C(=O)C=C(N3)C

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is a derivative of phenanthroline characterized by the presence of two hydroxyl groups at positions 4 and 7, and two methyl groups at positions 2 and 9 of the phenanthroline structure. Its molecular formula is C14H12N2O2C_{14}H_{12}N_{2}O_{2} with a molecular weight of approximately 240.26 g/mol. This compound is notable for its ability to act as a chelating agent, forming complexes with various metal ions such as copper, iron, and zinc .

The chemical reactivity of 1,10-phenanthroline derivatives often involves coordination with metal ions to form stable complexes. For instance, the copper(I) complex of this compound has been utilized in azide-alkyne cycloaddition reactions, showcasing its catalytic properties . Additionally, its hydroxyl groups can participate in various electrophilic substitution reactions, making it versatile in organic synthesis.

Research indicates that 1,10-phenanthroline derivatives exhibit significant biological activities. They have been studied for their potential anti-cancer properties due to their ability to interact with DNA and inhibit topoisomerase enzymes . Moreover, these compounds have shown antibacterial and antifungal activities, making them of interest in pharmacological research .

Several synthesis methods have been developed for producing 1,10-phenanthroline-4,7-diol, 2,9-dimethyl-. Common methods include:

  • Skraup Reaction: A classical approach involving the condensation of o-phenylenediamine with carbonyl compounds.
  • Doebner-Von Miller Reaction: This method also utilizes o-phenylenediamine but typically requires harsher conditions.
  • Ligand Exchange Reactions: Involving the reaction of 4,7-dimethyl-1,10-phenanthroline-2,9-dibromide with appropriate reagents under basic conditions .

These methods vary in yield and purity; recent advancements focus on optimizing reaction conditions to enhance efficiency and reduce contamination .

1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- finds applications across various fields:

  • Analytical Chemistry: Used as a chelating agent in complexometric titrations for metal ion determination.
  • Catalysis: Employed in organic synthesis as a catalyst for various reactions including cycloadditions.
  • Material Science: Utilized in developing luminescent materials due to its fluorescence properties.

Interaction studies have demonstrated that 1,10-phenanthroline derivatives can effectively bind to metal ions and biomolecules. The binding affinity can be influenced by the substituents on the phenanthroline ring. For example, studies on copper complexes reveal that the compound can stabilize different oxidation states of copper and facilitate electron transfer processes .

Several compounds share structural similarities with 1,10-phenanthroline-4,7-diol, 2,9-dimethyl-. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,9-Dimethyl-1,10-phenanthrolineMethyl groups at positions 2 and 9Stronger chelating ability due to fewer hydroxyls
4,7-Dihydroxy-1,10-phenanthrolineHydroxyl groups at positions 4 and 7Enhanced solubility and reactivity
Neocuproine (2,9-Dimethyl-1,10-phenanthroline)Similar methyl substitutionKnown for its strong affinity for copper ions

Each of these compounds exhibits unique properties that make them suitable for specific applications in catalysis or as ligands in coordination chemistry.

XLogP3

1.9

Dates

Modify: 2023-08-19

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